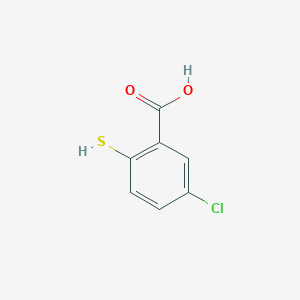

5-Chloro-2-mercaptobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2S/c8-4-1-2-6(11)5(3-4)7(9)10/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRJPZCDOLGSYPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60574116 | |

| Record name | 5-Chloro-2-sulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20324-50-9 | |

| Record name | 5-Chloro-2-mercaptobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20324-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-sulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-mercaptobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Chloro-2-mercaptobenzoic acid synthesis from 2,6-dichlorobenzonitrile

An In-depth Technical Guide to the Synthesis of 6-Chloro-2-mercaptobenzoic Acid from 2,6-Dichlorobenzonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of a robust and industrially relevant two-step synthesis of 6-chloro-2-mercaptobenzoic acid, a key intermediate in the production of the new-generation broad-spectrum herbicide, pyrithiobac-sodium.[1][2] The synthesis commences with the readily available starting material, 2,6-dichlorobenzonitrile. The process involves a nucleophilic aromatic substitution (SNAr) reaction to introduce the thiol group, followed by a high-pressure hydrolysis of the nitrile moiety to yield the final carboxylic acid. This document elucidates the underlying chemical principles, provides detailed, field-proven experimental protocols, and presents key reaction data for reproducibility and process optimization.

Note on Nomenclature: The starting material, 2,6-dichlorobenzonitrile, logically yields the 6-chloro-2-mercaptobenzoic acid isomer. This guide will adhere to the scientifically accurate product name based on IUPAC nomenclature relative to the carboxylic acid as the principal functional group.

Synthetic Strategy: A Two-Step Pathway

The conversion of 2,6-dichlorobenzonitrile to 6-chloro-2-mercaptobenzoic acid is efficiently achieved in two distinct chemical transformations:

-

Thiolation via Nucleophilic Aromatic Substitution (SNAr): One of the chlorine atoms on the aromatic ring is selectively displaced by a sulfur nucleophile, typically derived from sodium sulfide.

-

Nitrile Hydrolysis: The cyano group of the resulting intermediate, 6-chloro-2-mercaptobenzonitrile, is hydrolyzed under harsh basic conditions to afford the target carboxylic acid.

This strategic approach is advantageous due to its use of accessible reagents and its high overall yield.[2]

Caption: Overall two-step synthesis pathway.

Step 1: Thiolation of 2,6-Dichlorobenzonitrile

Theoretical Principles & Mechanistic Insight

The first step of the synthesis is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Typically, aryl halides are resistant to nucleophilic attack. However, the presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group can activate the ring, making such substitutions feasible.[3][4]

In 2,6-dichlorobenzonitrile, the nitrile (-C≡N) group acts as a powerful EWG through both inductive and resonance effects. This withdraws electron density from the aromatic ring, particularly at the ortho and para positions, rendering the carbons attached to the chlorine atoms electrophilic and susceptible to attack by a nucleophile.

The reaction proceeds via a two-stage addition-elimination mechanism:

-

Addition: The sulfur nucleophile (hydrosulfide ion, HS⁻, generated in situ from Na₂S) attacks one of the electrophilic carbons bearing a chlorine atom. This disrupts the ring's aromaticity and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][5] The negative charge is delocalized onto the electron-withdrawing nitrile group, which is a critical factor for stabilizing this high-energy intermediate.[6]

-

Elimination: Aromaticity is restored by the expulsion of the chloride leaving group, yielding the product, 6-chloro-2-mercaptobenzonitrile.

The choice of an aprotic polar solvent, such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), is crucial. These solvents effectively solvate the sodium cation but poorly solvate the sulfide anion, thereby increasing its nucleophilicity and promoting a faster reaction rate.[7]

Caption: SNAr addition-elimination mechanism.

Experimental Protocol: Thiolation

The following protocol is synthesized from established methodologies.[1][2]

-

Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer and a distillation apparatus, add the chosen aprotic polar solvent (e.g., DMSO, 1000 mL) and sodium sulfide nonahydrate (Na₂S·9H₂O, 450 g).

-

Dehydration: Heat the mixture to 65 °C to dissolve the sodium sulfide. Apply a vacuum (e.g., using a water pump) to distill and remove the majority of the water of hydration. The internal temperature should not exceed 75 °C during this step.

-

Substrate Addition: Once dehydration is complete, adjust the temperature to 70 °C. Begin the batch-wise addition of 2,6-dichlorobenzonitrile (200 g). The exothermic nature of the reaction should be used to maintain the internal temperature between 70-75 °C. The addition should take approximately 35-40 minutes.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 70-75 °C for 1.5 hours to ensure completion.

-

Solvent Recovery: After the reaction period, apply a high vacuum (e.g., using an oil pump) and distill the solvent for recovery and reuse. The external temperature should be kept below 150 °C. The resulting crude product is a residue that can be directly used in the next step.

Data Presentation: Step 1

| Parameter | Value/Condition | Rationale / Causality |

| Starting Material | 2,6-Dichlorobenzonitrile | Activated aryl halide due to the ortho -CN group. |

| Nucleophile | Sodium Sulfide Nonahydrate (Na₂S·9H₂O) | Cost-effective and potent source of the sulfur nucleophile. |

| Solvent | DMSO or DMF | Aprotic polar solvent enhances nucleophilicity of the sulfide anion. |

| Temperature | 70-75 °C | Provides sufficient activation energy without promoting side reactions. |

| Reaction Time | 1.5 hours (post-addition) | Ensures complete conversion of the starting material. |

| Key Operation | In-situ dehydration of Na₂S·9H₂O | Removes water which could otherwise lead to hydrolysis byproducts.[7] |

Step 2: Hydrolysis of 6-Chloro-2-mercaptobenzonitrile

Theoretical Principles & Mechanistic Insight

The second step involves the hydrolysis of the nitrile functional group to a carboxylic acid. This transformation can be catalyzed by either acid or base, though industrial preparations often favor basic conditions due to reduced corrosion and compatibility with the previous step.[2][8] The hydrolysis of nitriles is a robust but often slow reaction that requires harsh conditions, such as high temperatures and pressures, to proceed to completion.[9][10]

The base-catalyzed mechanism proceeds as follows:

-

Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the electrophilic carbon of the nitrile group, breaking one of the C-N pi bonds.

-

Protonation: The resulting anionic intermediate is protonated by water to form an imidic acid, which quickly tautomerizes to the more stable amide intermediate (6-chloro-2-mercaptobenzamide).

-

Second Attack: Under forcing conditions, a second hydroxide ion attacks the carbonyl carbon of the amide.

-

Elimination: The tetrahedral intermediate collapses, expelling an amide ion (⁻NH₂) as the leaving group, which is a very poor leaving group. This step is typically the rate-determining step for the second stage and is why high temperatures are necessary. The amide ion is immediately protonated by water to form ammonia (NH₃).

-

Acid-Base Reaction: The resulting carboxylic acid is deprotonated by the base to form a sodium carboxylate salt.

The reaction is driven to completion by the irreversible formation of ammonia and the stable carboxylate salt.[11]

Caption: Simplified mechanism of base-catalyzed nitrile hydrolysis.

Experimental Protocol: Hydrolysis & Workup

The following protocol is based on the high-pressure method described in the patent literature.[2]

-

Reaction Setup: Prepare a 15-25% aqueous solution of sodium hydroxide (e.g., 1.8 kg of 25% NaOH(aq)). Add this solution to the crude product residue from Step 1 in a high-pressure autoclave reactor.

-

Hydrolysis: Seal the autoclave and heat the mixture to 150 °C. Maintain this temperature with stirring for 10-12 hours. The reaction will proceed under high pressure generated at this temperature.

-

Cooling and Transfer: After the reaction period, cool the autoclave to a safe temperature. Carefully transfer the reaction mixture to a large beaker.

-

Acidification: While cooling the beaker in an ice bath, slowly add a 15-20% solution of hydrochloric acid with stirring to adjust the pH of the mixture to 3-4. The target product, 6-chloro-2-mercaptobenzoic acid, will precipitate as a solid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous slurry with an organic solvent (e.g., 2 L of dichloromethane or carbon tetrachloride).[2] Collect the organic layer.

-

Washing and Drying: Wash the organic layer with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting solid is the final product, 6-chloro-2-mercaptobenzoic acid.

Data Presentation: Step 2

| Parameter | Value/Condition | Rationale / Causality |

| Starting Material | Crude 6-Chloro-2-mercaptobenzonitrile | Intermediate from the previous step. |

| Reagent | 15-25% aq. NaOH or KOH | Strong base to catalyze the hydrolysis of the nitrile. |

| Equipment | Autoclave Reactor | Necessary to achieve the required high temperature (150 °C) and pressure for complete hydrolysis. |

| Temperature | 150 °C | Provides sufficient energy to overcome the high activation barrier for amide hydrolysis. |

| Reaction Time | 10-12 hours | Ensures complete conversion of the stable amide intermediate. |

| Workup | Acidification to pH 3-4 | Protonates the sodium carboxylate salt, causing the neutral, less soluble carboxylic acid to precipitate. |

| Purification | Organic Extraction | Isolates the product from inorganic salts and other aqueous-soluble impurities. |

Overall Yield and Conclusion

This two-step synthesis provides a simple and efficient route to 6-chloro-2-mercaptobenzoic acid. The reported overall yield for this process is high, in the range of 85-88%.[2] The final product is typically a light yellow solid. Standard characterization would involve melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry to confirm the structure and purity. The described methodology is scalable and suitable for industrial production, representing a significant advancement in the manufacturing of key agrochemical intermediates.

References

-

Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

-

OrgoSolver. (n.d.). Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

- Google Patents. (2013). CN103360288A - Preparation method of 6-chloro-2-mercaptobenzoic acid.

- Google Patents. (1975). US3920670A - Process for hydrolysis of nitriles.

- Google Patents. (2015). CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid.

-

Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

- Google Patents. (2020). CN111689909A - Preparation method of herbicide pyrithiobac-sodium.

-

Globe Thesis. (2008). Synthesis Of Pyrithiobac-sodium. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Dissertation. (n.d.). Synthesis of Pyrithiobac-sodium. Retrieved from [Link]

- Institute of Science, Nagpur. (n.d.). Nucleophilic Aromatic Substitution.

-

KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

-

ResearchGate. (2025). Sodium Sulfide. Retrieved from [Link]

- Institute of Science, Nagpur. (n.d.). Aromatic Nucleophilic Substitution Reaction.

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

- Google Patents. (2000). JP3060111B2 - Method for producing 2-mercapto-6-halogenobenzonitrile.

-

ResearchGate. (n.d.). Various pathways for converting 2-mercaptobenzoic acid (6) into.... Retrieved from [Link]

-

RSC Publishing. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]

- Google Patents. (1997). JP2905900B2 - Method for producing 2-mercapto-6-halogenobenzoic acid.

-

PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]

-

Michigan State University Chemistry. (n.d.). Aromatic Reactivity. Retrieved from [Link]

Sources

- 1. CN103360288A - Preparation method of 6-chloro-2-mercaptobenzoic acid - Google Patents [patents.google.com]

- 2. CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid - Google Patents [patents.google.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 7. JP3060111B2 - Method for producing 2-mercapto-6-halogenobenzonitrile - Google Patents [patents.google.com]

- 8. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 11. orgosolver.com [orgosolver.com]

5-Chloro-2-mercaptobenzoic acid CAS number and molecular structure

An In-Depth Technical Guide to 5-Chloro-2-mercaptobenzoic acid

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a specialized chemical intermediate. Designed for professionals in research, development, and manufacturing, this document synthesizes core chemical data, practical methodologies, and application insights to support its effective use in complex synthetic applications.

Core Chemical Identity and Physicochemical Properties

This compound is a trifunctional aromatic compound featuring a carboxylic acid, a thiol (mercaptan), and a chloro group. This unique combination of functional groups makes it a valuable and versatile building block in medicinal chemistry and materials science. Its identity is formally established by its CAS number, 20324-50-9.[1][2][3][4]

Molecular Structure

The molecular structure consists of a benzoic acid backbone with a chloro substituent at position 5 and a mercapto group at position 2.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The key properties of this compound are summarized below. These values are critical for determining appropriate solvents, reaction temperatures, and storage conditions.

| Property | Value | Source |

| CAS Number | 20324-50-9 | [1][2][3][4][5] |

| Molecular Formula | C₇H₅ClO₂S | [2][3][5] |

| Molecular Weight | 188.63 g/mol | [3] |

| Appearance | Solid | [5] |

| Melting Point | 193 °C | [3] |

| Boiling Point | 328.4 ± 27.0 °C (Predicted) | [3] |

| Density | 1.490 ± 0.06 g/cm³ (Predicted) | [3] |

| SMILES | C1=CC(=C(C=C1Cl)C(=O)O)S | [6] |

| InChIKey | BRJPZCDOLGSYPS-UHFFFAOYSA-N | [6] |

Synthesis and Reactivity Insights

Illustrative Synthetic Protocol

While specific synthesis routes for this compound are proprietary, a general understanding can be derived from analogous compounds. The synthesis of the related isomer, 6-chloro-2-mercaptobenzoic acid, involves the hydrolysis of a thiocarbonylthio precursor.[7] This common strategy in organosulfur chemistry involves installing a protected thiol group that is later deprotected under basic conditions.

Exemplary Protocol (based on synthesis of 6-chloro isomer): [7]

-

Precursor Solubilization: A solution of the appropriate chloro-2-[alkoxy(thiocarbonyl)thio]benzoic acid precursor is prepared in a suitable alcohol solvent, such as methanol.

-

Base Hydrolysis: An aqueous solution of a strong base (e.g., 10% sodium hydroxide) is added to the precursor solution.[7] The choice of a strong base is crucial for the complete cleavage of the protecting group.

-

Reflux: The reaction mixture is heated to reflux and stirred for an extended period (e.g., 18 hours) to ensure the reaction goes to completion.[7]

-

Acidification & Extraction: After cooling, the mixture is acidified with a strong acid like concentrated HCl. This protonates the carboxylate and thiol groups, rendering the product soluble in organic solvents. The product is then extracted using an organic solvent such as ethyl acetate.

-

Isolation: The organic extract is dried (e.g., with magnesium sulfate), filtered, and concentrated under reduced pressure to yield the final product.[7]

Caption: General workflow for synthesizing mercaptobenzoic acids.

Reactivity Profile

The utility of this compound stems from its three distinct reactive sites:

-

Thiol (-SH): Highly nucleophilic and readily undergoes S-alkylation, S-acylation, and oxidation to form disulfides. It is a key functional group for forming thioether linkages, which are common in pharmaceutical agents.

-

Carboxylic Acid (-COOH): Can be converted into a wide range of derivatives, including esters, amides, and acid chlorides. This site is essential for peptide couplings or for modulating solubility and pharmacokinetic properties.

-

Aryl Chloride (Ar-Cl): Typically the least reactive site, but it can participate in nucleophilic aromatic substitution under harsh conditions or, more commonly, in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of diverse substituents on the aromatic ring.

Applications in Research and Drug Development

While direct applications are often tailored to specific research programs, the structural motifs within this compound are found in molecules with significant biological activity. Related compounds, such as 5-chloro-2-mercaptobenzoxazole and 5-chloro-2-mercaptobenzothiazole, are recognized as crucial intermediates in the synthesis of pharmaceuticals (e.g., anti-inflammatory and antimicrobial agents) and agrochemicals (e.g., fungicides).[8][9]

This precedent strongly suggests that this compound is a high-value starting material for:

-

Scaffold Development: Serving as a foundational scaffold to which other molecular fragments can be attached via its three functional handles.

-

Fragment-Based Drug Discovery (FBDD): Used as a fragment for screening against biological targets, where subsequent optimization can occur at any of its reactive sites.

-

Synthesis of Heterocycles: The ortho-relationship of the thiol and carboxylic acid groups makes it an ideal precursor for synthesizing fused heterocyclic systems, such as benzothiazepinones, which are privileged structures in medicinal chemistry.

Caption: Role as a versatile building block in drug discovery.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling is paramount to ensure laboratory safety. This compound is classified as a hazardous substance.

Hazard Identification

Users must be aware of the following hazards based on available safety data sheets.[1]

| Hazard Class | GHS Code | Description |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed |

| Skin Irritation | H315 | Causes skin irritation |

| Serious Eye Damage | H318 | Causes serious eye damage |

| STOT - Single Exposure | H335 | May cause respiratory irritation |

Recommended Handling and First Aid Protocols

Prevention:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves, eye protection, and face protection.

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

Response:

-

IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth.

-

IF ON SKIN: Wash with plenty of water. If irritation occurs, seek medical advice.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a doctor.

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and bases.

Analytical and Spectroscopic Data

-

NMR Spectroscopy (¹H and ¹³C): To confirm the substitution pattern on the aromatic ring and the presence of the acidic protons.

-

Mass Spectrometry (MS): To verify the molecular weight (188.63 g/mol ) and isotopic pattern characteristic of a monochlorinated compound. Predicted collision cross-section (CCS) values are available, which can aid in identification in advanced mass spectrometry analyses.[6]

-

Infrared (IR) Spectroscopy: To identify characteristic vibrations of the O-H (carboxylic acid), S-H (thiol), and C=O (carbonyl) functional groups.

References

-

Hoffman Fine Chemicals. (n.d.). CAS RN 20324-50-9 | 5-Chloro-2-mercapto-benzoic acid. Retrieved from [Link][5]

-

PrepChem.com. (n.d.). Synthesis of 6-chloro-2-mercaptobenzoic acid. Retrieved from [Link][7]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. This compound CAS#: 20324-50-9 [m.chemicalbook.com]

- 4. This compound | 20324-50-9 [chemicalbook.com]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. PubChemLite - 20324-50-9 (C7H5ClO2S) [pubchemlite.lcsb.uni.lu]

- 7. prepchem.com [prepchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 5-Chloro-2-mercaptobenzothiazole synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Blueprint of 5-Chloro-2-mercaptobenzoic Acid: A Technical Guide for Advanced Drug Discovery

Abstract

In the landscape of modern drug development and materials science, the precise structural elucidation of novel chemical entities is paramount. 5-Chloro-2-mercaptobenzoic acid, a substituted benzoic acid derivative, presents a unique combination of functional groups that offer versatile opportunities for chemical modification and biological interaction. This technical guide provides an in-depth analysis of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a detailed interpretation of the expected spectral features, grounded in the fundamental principles of spectroscopy and the electronic effects of the constituent functional groups. By providing a predictive spectroscopic blueprint, this guide aims to empower scientists in the unambiguous identification and characterization of this and structurally related molecules, thereby accelerating the pace of innovation.

Introduction: The Structural Significance of this compound

This compound is a trifunctional aromatic compound featuring a carboxylic acid, a thiol (mercaptan), and a chlorine substituent on a benzene ring. This unique arrangement of electron-withdrawing and electron-donating groups, along with multiple sites for chemical derivatization, makes it a molecule of significant interest in medicinal chemistry and materials science. The carboxylic acid moiety provides a handle for forming amides, esters, and salts, crucial for modulating pharmacokinetic properties. The thiol group is a potent nucleophile and can participate in disulfide bond formation, a key interaction in many biological systems. The chloro substituent influences the electronic environment of the aromatic ring, impacting its reactivity and potential for π-stacking interactions.

Accurate and unambiguous characterization of such molecules is the bedrock of successful research and development. Spectroscopic techniques provide a powerful, non-destructive means to probe the molecular architecture. This guide will provide a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound, explaining the rationale behind the expected data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the acidic protons of the carboxylic acid and thiol groups. The substitution pattern on the benzene ring (1,2,4-trisubstituted) will lead to a specific set of splitting patterns for the aromatic protons.

-

Aromatic Region (δ 7.0-8.0 ppm): The three protons on the aromatic ring will be in different chemical environments and will exhibit characteristic splitting patterns due to spin-spin coupling. The chemical shifts are influenced by the electronic effects of the substituents. The carboxylic acid and chlorine are electron-withdrawing groups, which will deshield the nearby protons, shifting them downfield. The mercapto group is generally a weak electron-donating group. Typical coupling constants in aromatic systems are: ortho-coupling (³J) = 6-10 Hz, meta-coupling (⁴J) = 1-3 Hz, and para-coupling (⁵J) = 0-1 Hz.[1]

-

H-6: This proton is ortho to the carboxylic acid group and meta to the chlorine atom. It is expected to appear as a doublet with a small meta-coupling constant.

-

H-3: This proton is ortho to the mercapto group and meta to the chlorine atom. It is expected to appear as a doublet with a small meta-coupling constant.

-

H-4: This proton is ortho to the chlorine atom and ortho to the mercapto group, and para to the carboxylic acid. It is expected to appear as a doublet of doublets due to ortho and meta couplings.

-

-

Acidic Protons:

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet far downfield, typically in the range of δ 10-13 ppm. Its broadness is due to hydrogen bonding and chemical exchange.[2]

-

Thiol Proton (-SH): The chemical shift of the thiol proton can vary depending on concentration and solvent, but it typically appears between δ 3-4 ppm. It may appear as a sharp singlet.

-

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -COOH | 10.0 - 13.0 | br s | - |

| Aromatic H | 7.0 - 8.0 | m | - |

| -SH | 3.0 - 4.0 | s | - |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information about the number of unique carbon environments. For this compound, seven distinct signals are expected: six for the aromatic carbons and one for the carboxylic acid carbon. The chemical shifts are influenced by the nature of the substituents.

-

Carboxylic Carbonyl Carbon (-COOH): This carbon is highly deshielded and will appear in the range of δ 165-185 ppm.[3]

-

Aromatic Carbons (δ 110-150 ppm):

-

C-1 (ipso-carbon attached to -COOH): The chemical shift will be influenced by the carboxylic acid group.

-

C-2 (ipso-carbon attached to -SH): The chemical shift will be influenced by the mercapto group.

-

C-5 (ipso-carbon attached to -Cl): The chemical shift will be influenced by the chlorine atom.

-

The remaining three aromatic carbons will have chemical shifts determined by their position relative to the three substituents.

-

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -COOH | 165 - 185 |

| Aromatic C | 110 - 150 |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound will be characterized by the absorptions of the carboxylic acid, thiol, and substituted benzene functionalities.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[4][5]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is predicted to appear in the range of 1710-1680 cm⁻¹ for the carbonyl group of the aromatic carboxylic acid.[4][6]

-

S-H Stretch (Thiol): A weak absorption band is expected around 2600-2550 cm⁻¹ for the S-H stretch. This peak can sometimes be broad.[7]

-

Aromatic C=C Stretches: Medium to weak absorptions are expected in the 1600-1450 cm⁻¹ region.

-

C-O Stretch (Carboxylic Acid): A medium intensity band is expected in the 1320-1210 cm⁻¹ region.[4]

-

C-Cl Stretch: A strong absorption is expected in the fingerprint region, typically between 800-600 cm⁻¹.[8]

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300 - 2500 | Strong, Broad |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| S-H (Thiol) | 2600 - 2550 | Weak |

| C=O (Carboxylic Acid) | 1710 - 1680 | Strong |

| C=C (Aromatic) | 1600 - 1450 | Medium-Weak |

| C-O (Carboxylic Acid) | 1320 - 1210 | Medium |

| C-Cl | 800 - 600 | Strong |

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure.

-

Molecular Ion Peak (M⁺): The molecular weight of this compound (C₇H₅ClO₂S) is approximately 188.6 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z 188. Due to the presence of chlorine, an M+2 peak at m/z 190 with an intensity of about one-third of the M⁺ peak is also expected, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl.

-

Major Fragmentation Pathways: Aromatic carboxylic acids typically undergo characteristic fragmentation patterns.[9][10][11]

-

Loss of -OH (M-17): A prominent peak at m/z 171 is expected due to the loss of a hydroxyl radical.

-

Loss of -COOH (M-45): A significant peak at m/z 143 is anticipated from the loss of the entire carboxylic acid group.

-

Loss of -SH (M-33): A peak at m/z 155 may be observed due to the loss of the thiol group.

-

Loss of Cl (M-35): Loss of a chlorine radical would result in a peak at m/z 153.

-

Visualization of Molecular Structure and Fragmentation

Visual representations are crucial for understanding molecular structure and spectroscopic fragmentation.

Caption: Molecular structure of this compound.

Sources

- 1. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. GCMS Section 6.12 [people.whitman.edu]

An In-depth Technical Guide to the Solubility of 5-Chloro-2-mercaptobenzoic acid in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Chloro-2-mercaptobenzoic acid, a compound of interest in pharmaceutical and chemical research. In the absence of extensive published quantitative solubility data, this document establishes a predictive solubility framework based on first principles of physical organic chemistry and expert analysis of its structural attributes. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed theoretical solubility profile, robust experimental protocols for empirical determination, and insights into the underlying physicochemical drivers of its behavior in various common organic solvents.

Introduction: The Significance of Solubility in Research and Development

This compound is a substituted aromatic carboxylic acid featuring a chlorine atom and a mercapto (thiol) group. Its structural complexity suggests a nuanced solubility profile that is critical for its application in areas such as synthetic chemistry, materials science, and pharmacology. Understanding the solubility of this compound is a cornerstone for reaction optimization, formulation development, purification, and bioavailability assessment.[1] Poorly characterized solubility can lead to significant challenges in process development and unreliable experimental outcomes.

This guide addresses the current information gap by providing a detailed predictive analysis of the solubility of this compound and a comprehensive methodology for its empirical determination.

Predicted Solubility Profile of this compound

The solubility of a compound is governed by the principle of "like dissolves like," where substances with similar polarities and intermolecular forces tend to be miscible.[2][3] The structure of this compound, with its polar carboxylic acid and mercapto groups, and a less polar chlorobenzene backbone, suggests a complex interplay of forces that dictate its solubility in different organic solvents.

Analysis of Functional Group Contributions to Solubility

-

Carboxylic Acid Group (-COOH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor, which generally enhances solubility in polar, protic solvents like alcohols.[4][5]

-

Mercapto Group (-SH): The thiol group is less polar than a hydroxyl group and is a weaker hydrogen bond donor.[3][6] Its contribution to solubility in polar solvents is therefore moderate.

-

Chlorine Atom (-Cl): The chloro substituent increases the molecule's polarity and polarizability, which can enhance interactions with polar aprotic solvents.

-

Aromatic Ring: The benzene ring is nonpolar and hydrophobic, which favors solubility in nonpolar and aromatic solvents.[2]

Based on these structural features, a predicted solubility profile in various classes of organic solvents is presented in Table 1.

Data Presentation: Predicted Solubility in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The carboxylic acid and mercapto groups can form strong hydrogen bonds with the hydroxyl groups of alcohols. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The dipole-dipole interactions between the polar functional groups of the solute and the solvent are expected to be significant. |

| Nonpolar Aromatic | Benzene, Toluene | Moderate | The aromatic ring of the solute will have favorable π-π stacking interactions with the solvent molecules. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | The presence of the chlorine atom on the solute may enhance solubility in chlorinated solvents through dipole-dipole interactions. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low to Moderate | Ethers are weakly polar and can act as hydrogen bond acceptors, but the overall interactions may be weaker compared to more polar solvents. |

| Aliphatic Hydrocarbons | Hexane, Cyclohexane | Low | The significant difference in polarity between the solute and these nonpolar solvents will likely result in poor solubility. |

| Water | Very Low | The hydrophobic chlorobenzene backbone is expected to dominate, leading to poor aqueous solubility despite the presence of polar functional groups.[2][4] |

Experimental Protocol for Solubility Determination

To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume of each selected organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.[7]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette. To ensure no undissolved solids are transferred, it is recommended to centrifuge the vials and sample the clear supernatant or use a syringe filter.

-

-

Quantification:

-

Accurately dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

-

-

Data Calculation and Reporting:

-

Calculate the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L) based on the measured concentration and the dilution factor.

-

Report the solubility values along with the experimental temperature.

-

Conclusion

While specific published data on the solubility of this compound is scarce, a robust understanding of its physicochemical properties can be derived from its molecular structure. This guide provides a theoretically grounded prediction of its solubility in a range of common organic solvents, which can serve as a valuable starting point for experimental design. The detailed experimental protocol herein offers a reliable and systematic approach for the empirical determination of its solubility, enabling researchers to generate the precise data required for their specific applications. Adherence to these methodologies will ensure the generation of high-quality, reproducible solubility data, thereby facilitating the effective use of this compound in research and development.

References

-

CK-12 Foundation. (n.d.). Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]

-

Slideshare. (2018, November 13). Solubility & Method for determination of solubility. Retrieved from [Link]

-

Wikipedia. (n.d.). Carboxylic acid. Retrieved from [Link]

-

LibreTexts. (2021, September 11). 2.2: Solubility Lab. Chemistry LibreTexts. Retrieved from [Link]

-

World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved from [Link]

-

Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 42(3). Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiol. Retrieved from [Link]

-

LibreTexts. (2019, June 5). Chapter 9.2: Solubility and Structure. Chemistry LibreTexts. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination and correlation for solubility of aromatic acids in solvents. Retrieved from [Link]

-

ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

Sources

- 1. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 2. CK12-Foundation [flexbooks.ck12.org]

- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Thiol - Wikipedia [en.wikipedia.org]

- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

Unlocking the Therapeutic Potential: A Technical Guide to the Research Applications of 5-Chloro-2-mercaptobenzoic Acid Derivatives

This guide provides an in-depth exploration of the burgeoning research applications for derivatives of 5-chloro-2-mercaptobenzoic acid. This scaffold, characterized by its unique electronic and structural features, is emerging as a versatile platform for the development of novel therapeutic agents and research tools. We will delve into the synthetic strategies, mechanisms of action, and key application areas where these compounds are demonstrating significant promise, including antimicrobial drug discovery, anticancer research through kinase inhibition, and the modulation of other critical enzyme systems. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this compelling chemical entity.

The Core Moiety: Understanding this compound

This compound is an aromatic carboxylic acid containing a thiol (-SH) and a chloro (-Cl) group. The interplay of these functional groups dictates its reactivity and its potential to interact with biological targets. The carboxylic acid provides a handle for derivatization into esters and amides, allowing for the modulation of pharmacokinetic properties. The thiol group is a key nucleophile and can participate in metal chelation or form disulfide bonds, while the electron-withdrawing nature of the chlorine atom can influence the acidity of the thiol and the overall electronic profile of the molecule.

The synthesis of the parent compound, 6-chloro-2-mercaptobenzoic acid, can be achieved through a two-step process starting from 2,6-dichlorobenzonitrile, involving a sulfo-reaction followed by hydrolysis[1]. Another approach involves the hydrolysis of 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid[2]. These synthetic routes provide a foundation for the subsequent generation of diverse derivative libraries.

Antimicrobial Applications: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. Derivatives of chloro- and mercapto-substituted benzoic acids have shown considerable promise in this arena.

Mechanism of Action: Targeting Essential Bacterial Enzymes

The antimicrobial activity of benzothiazole derivatives, which share structural similarities with this compound derivatives, is often attributed to the inhibition of essential bacterial enzymes. Key targets include:

-

DNA Gyrase: This enzyme is crucial for bacterial DNA replication. Its inhibition leads to the disruption of DNA synthesis and ultimately, bacterial cell death[3][4].

-

Dihydropteroate Synthase (DHPS): An enzyme involved in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and some amino acids in bacteria[5].

The presence of the chloro and mercapto functionalities can facilitate binding to the active sites of these enzymes, leading to their inhibition.

Structure-Activity Relationship (SAR) Insights

Studies on related 2-chlorobenzoic acid derivatives have revealed that Schiff's bases are often more potent antimicrobial agents than their ester counterparts[6]. Furthermore, the nature and position of substituents on the aromatic ring significantly influence the antimicrobial spectrum and potency. For instance, certain sulfonamide derivatives of 5-chloro-2-hydroxybenzoic acid have demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA)[7][8].

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative derivatives from the literature, highlighting their potential against various bacterial strains.

| Derivative Class | Bacterial Strain | MIC (µM/mL) | Reference |

| 2-Chlorobenzoic acid Schiff's base | Escherichia coli | 2.27 | [6] |

| 5-Chloro-2-hydroxybenzamide sulfonamide | Methicillin-resistant Staphylococcus aureus (MRSA) | 15.62-31.25 | [7][9] |

| 2-Chloro-5-nitrobenzoic acid derivative | Staphylococcus aureus ATCC | Broad inhibitory profile | [10] |

| 2-Chlorobenzoic acid derivative | Bacillus subtilis | >500 | [11] |

| 2-Chlorobenzoic acid derivative | Staphylococcus aureus ATCC 6538 | 125 | [11] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a novel compound.

Materials:

-

Test compound stock solution (in DMSO)

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a serial two-fold dilution of the test compound in MHB in a 96-well plate.

-

Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.

-

Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Research: Targeting Kinase Signaling Pathways

The dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Derivatives of this compound, particularly those incorporating an N-aryl moiety, have emerged as potential kinase inhibitors.

Mechanism of Action: Inhibition of Protein Kinase CK2

A notable example is the clinical-stage compound CX-4945, a 5-(3-chlorophenylamino)benzo[c][2][4]naphthyridine-8-carboxylic acid derivative. While not a direct derivative of our core topic, its structure highlights the potential of the chlorophenylamino group in targeting the ATP-binding site of protein kinases. CX-4945 is a potent and selective inhibitor of protein kinase CK2, an enzyme implicated in pro-survival and anti-apoptotic pathways in cancer cells[12][13]. The inhibition of CK2 can lead to the suppression of tumor growth and the induction of apoptosis.

Cytotoxicity Data

The following table presents a selection of IC50 values for related compounds against various cancer cell lines, demonstrating their cytotoxic potential.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 5-Methoxy-2-mercaptobenzimidazole derivative | MDA-MB-231 (Breast Cancer) | 24.78 | [14] |

| 2-Mercaptobenzimidazole derivative | A549 (Lung Cancer) | 72.28 | |

| 2-Mercaptobenzimidazole derivative | MCF-7 (Breast Cancer) | 62.20 | |

| Plastoquinone analog (PQ2) | HCT-116 (Colorectal Cancer) | 4.97 | [15] |

| Ketoconazole | MCF-7 (Breast Cancer) | 7.25 | [16] |

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of a compound against a specific protein kinase.

Materials:

-

Recombinant kinase

-

Kinase-specific substrate peptide

-

ATP

-

Test compound

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

96-well white opaque plates

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the test compound, recombinant kinase, and substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

-

The luminescence signal is inversely proportional to the kinase inhibition.

-

Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Broader Horizons: Tyrosinase Inhibition and Benzoxazepine Synthesis

Potential as Tyrosinase Inhibitors

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the treatment of hyperpigmentation disorders. The structural features of this compound derivatives, particularly the thiol group, suggest they could act as tyrosinase inhibitors by chelating the copper ions in the enzyme's active site. Further research is warranted to explore this potential application.

Precursors for Benzoxazepine Synthesis

Substituted salicylic acids are valuable precursors for the synthesis of benzoxazepines, a class of heterocyclic compounds with a range of biological activities, including anti-inflammatory and anticancer effects[17][18]. 5-Chlorosalicylic acid, a related compound, can be utilized in multi-step synthetic routes to generate diverse benzoxazepine libraries for biological screening[17][18][19].

Conclusion and Future Directions

The derivatives of this compound represent a promising and versatile scaffold for modern drug discovery. Their demonstrated potential as antimicrobial and anticancer agents, coupled with their utility as synthetic intermediates, underscores their importance for further investigation. Future research should focus on the synthesis of diverse chemical libraries based on this core structure and their systematic evaluation in a range of biological assays. A deeper understanding of their structure-activity relationships and mechanisms of action will be crucial for the rational design of next-generation therapeutic agents. The insights and protocols provided in this guide are intended to facilitate and inspire such endeavors.

References

- Mishra, A., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7215888/]

- Nehra, B., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10225641/]

- Abdel-Wahab, B. F., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. [https://www.mdpi.com/1420-3049/27/23/8227]

- Krátký, M., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. PubMed. [https://pubmed.ncbi.nlm.nih.gov/22365879/]

- El Kihel, A., et al. (2016). Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives. Oriental Journal of Chemistry. [http://www.orientjchem.

- PrepChem. (n.d.). Synthesis of 6-chloro-2-mercaptobenzoic acid. PrepChem.com. [https://www.prepchem.com/synthesis-of-6-chloro-2-mercaptobenzoic-acid]

- BenchChem. (n.d.). Synthesis routes of 5-Chlorosalicylic Acid. BenchChem. [https://www.benchchem.com/synthesis-route/pse-d078782347g44d58cc85de3bbebc3128]

- Al-Otaibi, J. S., et al. (2023). Cytotoxicity of compounds on different cell lines. ResearchGate. [https://www.researchgate.net/figure/Cytotoxicity-of-compounds-on-different-cell-lines_tbl3_369550388]

- Rzoqi, S. S., et al. (2025). Design, Molecular Docking study, Synthesis, and Preliminary Cytotoxic Evaluation of Some New 5-Methoxy-2-mercaptobenzimidazole Derivatives. Chemical Review and Letters. [https://www.chemrevlett.com/article_193557.html]

- Krátký, M., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. ResearchGate. [https://www.researchgate.net/publication/223969032_Antimicrobial_activity_of_sulfonamides_containing_5-chloro-2-hydroxybenzaldehyde_and_5-chloro-2-hydroxybenzoic_acid_scaffold]

- Ferreira, M. M., et al. (2024). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. [https://www.mdpi.com/1420-3049/29/7/1489]

- Asati, V., et al. (2014). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Thieme Connect. [https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0033-1355355]

- Sigma-Aldrich. (n.d.). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. Sigma-Aldrich. [https://www.sigmaaldrich.com/ES/en/technical-documents/protocol/medicinal-chemistry-and-chemical-biology/drug-discovery-and-development/antimicrobial-activity-of-sulfonamides]

- Batt, D. G., et al. (2014). Discovery and Optimization of Narrow Spectrum Inhibitors of Tousled Like Kinase 2 (TLK2) Using Quantitative Structure Activity Relationships. NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4244908/]

- Câta, A. D., et al. (2015). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. ResearchGate. [https://www.researchgate.

- Geesi, M. H. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. MDPI. [https://www.mdpi.com/1420-3049/28/6/2468]

- Gök, M. K., et al. (2022). In Vitro and In Silico Study of Analogs of Plant Product Plastoquinone to Be Effective in Colorectal Cancer Treatment. PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8774136/]

- Pop, R., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [https://www.mdpi.com/1420-3049/27/19/6226]

- Raza, A. R., et al. (2010). 5-Chloro-2-hydroxybenzoic acid. ResearchGate. [https://www.researchgate.net/publication/230788600_5-Chloro-2-hydroxybenzoic_acid]

- CN103360288A - Preparation method of 6-chloro-2-mercaptobenzoic acid. Google Patents. [https://patents.google.

- Wang, X., et al. (2014). One step synthesis of benzoxazepine derivatives via a PPh3 catalyzed aza-MBH domino reaction between salicyl N-tosylimines and allenoates. Chemical Communications (RSC Publishing). [https://pubs.rsc.org/en/content/articlelanding/2014/cc/c4cc04604a]

- Al-Amiery, A. A., et al. (2025). In silico study, synthesis, and in vitro cytotoxic activity of novel 2-mercaptobenzimidazole derivatives. DergiPark. [https://dergipark.org.tr/en/pub/jist/issue/84687/1321708]

- Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. [https://www.mdpi.com/1420-3049/27/5/1584]

- Houghton, P. J., et al. (1995). Cytotoxic Effects of Topotecan Combined With Various Anticancer Agents in Human Cancer Cell Lines. PubMed. [https://pubmed.ncbi.nlm.nih.gov/7641372/]

- Organic Syntheses. (n.d.). m-CHLOROPERBENZOIC ACID. Organic Syntheses Procedure. [http://www.orgsyn.org/demo.aspx?prep=cv5p0245]

-

Siddiqui-Jain, A., et al. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2][4]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. PubMed. [https://pubmed.ncbi.nlm.nih.gov/21271728/]

- Eilam, Y., et al. (1987). Cytotoxicity of ketoconazole in malignant cell lines. PubMed. [https://pubmed.ncbi.nlm.nih.gov/3628469/]

- Raza, A. R., et al. (2010). 5-Chloro-2-hydroxybenzoic acid. PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3011409/]

- A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. [https://www.researchgate.net/publication/339462719_A_practical_synthesis_of_3-chloro-24-difluoro-5-hydroxybenzoic_acid]

-

Pierre, F., et al. (2011). Discovery and SAR of 5-(3-Chlorophenylamino)benzo[c][2][4]naphthyridine-8-carboxylic Acid (CX-4945), the First Clinical Stage Inhibitor of Protein Kinase CK2 for the Treatment of Cancer. ResearchGate. [https://www.researchgate.net/publication/49791888_Discovery_and_SAR_of_5-3-Chlorophenylaminobenzoc26naphthyridine-8-carboxylic_Acid_CX-4945_the_First_Clinical_Stage_Inhibitor_of_Protein_Kinase_CK2_for_the_Treatment_of_Cancer]

Sources

- 1. researchgate.net [researchgate.net]

- 2. prepchem.com [prepchem.com]

- 3. dspace.unitus.it [dspace.unitus.it]

- 4. One step synthesis of benzoxazepine derivatives via a PPh3 catalyzed aza-MBH domino reaction between salicyl N-tosylimines and allenoates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. | Sigma-Aldrich [merckmillipore.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. revroum.lew.ro [revroum.lew.ro]

- 15. In Vitro and In Silico Study of Analogs of Plant Product Plastoquinone to Be Effective in Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cytotoxicity of ketoconazole in malignant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. 5-Chloro-2-hydroxybenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

Introduction: The Chemical Versatility and Biological Promise of Mercaptobenzoic Acids

An In-Depth Technical Guide to the Biological Activity of Substituted Mercaptobenzoic Acids

Substituted mercaptobenzoic acids represent a compelling class of bifunctional molecules, characterized by a benzene ring featuring both a carboxylic acid (-COOH) and a thiol (-SH) group[1]. This unique architecture confers a fascinating duality of chemical reactivity, making them valuable building blocks in materials science and, more significantly, versatile scaffolds for drug development[1]. The therapeutic potential of these compounds is largely rooted in the chemistry of the thiol group. Thiols are excellent nucleophiles and potent reducing agents, enabling them to interact with a variety of biological targets.[2][3]. They can scavenge harmful reactive oxygen species (ROS), chelate metal ions, and form disulfide bonds with cysteine residues in proteins, thereby modulating protein function.[2][4][5].

The strategic placement of various substituents on the benzene ring allows for the fine-tuning of the molecule's physicochemical properties—such as lipophilicity, electronic distribution, and steric profile. This modulation directly influences the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its specific affinity for biological targets. Consequently, substituted mercaptobenzoic acids have emerged as a promising area of research, with demonstrated efficacy across several therapeutic areas, including oncology, inflammation, and infectious diseases.[6][7][8].

This guide provides a comprehensive overview of the primary biological activities of these compounds, delving into their mechanisms of action and presenting detailed, field-proven protocols for their evaluation.

Part 1: Anticancer Activity

The unregulated proliferation of cells is a hallmark of cancer.[9]. Many therapeutic strategies aim to selectively induce cell cycle arrest or apoptosis in malignant cells while sparing healthy tissue.[10]. Derivatives of mercaptobenzoic acid have shown significant potential in this area, exerting their antiproliferative effects through multiple mechanisms.[7][11][12].

Core Mechanism: p53 Signaling and Thioredoxin Reductase Inhibition

A key mechanism of action for certain mercaptobenzoic acid derivatives, particularly organometallic complexes, involves the activation of the p53 signaling pathway.[7]. The p53 protein, often called the "guardian of the genome," is a critical tumor suppressor that responds to cellular stress by halting the cell cycle to allow for DNA repair or, if the damage is too severe, initiating apoptosis. In many cancers, the p53 pathway is inactivated. Gold(I) complexes of n-mercaptobenzoate have been shown to reactivate p53, leading to the suppression of cell invasion and proliferation in breast (MCF-7) and ovarian (A2780) cancer cell lines.[7].

This reactivation modulates the expression of p53-related genes that control cell cycle progression (e.g., CCNB1, CDK4) and cytoskeletal organization, thereby inhibiting the epithelial-mesenchymal transition (EMT) required for tumor progression.[7].

Furthermore, these compounds can suppress the activity of thioredoxin reductase (TrxR), an enzyme crucial for maintaining cellular redox balance.[7]. Cancer cells often have an upregulated TrxR system to cope with high levels of oxidative stress. Inhibiting this enzyme disrupts the redox homeostasis, making cancer cells more vulnerable to apoptosis.

Caption: p53 pathway activation by mercaptobenzoic acid derivatives.

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

To assess the anticancer potential of novel substituted mercaptobenzoic acids, a primary cytotoxicity screening is essential. The MTT assay is a robust, colorimetric method for evaluating a compound's effect on cell viability.[7][13].

Causality: This assay relies on the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting the yellow, water-soluble dye into a purple, insoluble formazan product.[13]. The amount of formazan produced, quantifiable by spectrophotometry, is directly proportional to the number of viable cells. A decrease in formazan production in treated cells compared to untreated controls indicates a loss of viability.[14][15].

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, A2780, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.[7][16]. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations for treatment. Ensure the final solvent concentration in all wells (including controls) is consistent and non-toxic (typically ≤0.5%).

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include wells for a vehicle control (solvent only) and a positive control (a known anticancer drug like cisplatin or doxorubicin).[17].

-

Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, depending on the cell line's doubling time and the compound's expected mechanism.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well. Incubate for another 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[17].

Data Presentation: Cytotoxicity of Mercaptobenzoic Acid Derivatives

The IC₅₀ values are critical for comparing the potency of different compounds. A lower IC₅₀ indicates higher potency.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Tricyclohexylphosphinegold(I) 2-mercaptobenzoate | MCF-7 (Breast) | 5.45 | [7] |

| Tricyclohexylphosphinegold(I) 2-mercaptobenzoate | A2780 (Ovarian) | 2.15 | [7] |

| 5-Chloro-3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one | HeLa (Cervical) | 10.64 | [17] |

| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | HeLa (Cervical) | 17.84 | [12] |

| Cisplatin (Reference) | HeLa (Cervical) | 14.08 | [17] |

Part 2: Anti-Inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation is a key driver of many diseases.[2]. The antioxidant properties of thiol-containing compounds make them excellent candidates for anti-inflammatory agents.[2][4]. They can directly neutralize ROS and interrupt the inflammatory cascades that these reactive species propagate.[4][18].

Core Mechanism: ROS Scavenging and Cytokine Modulation

Reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide, are byproducts of normal metabolism but are produced in excess during inflammatory responses.[19][20]. These molecules can damage lipids, proteins, and DNA, and also act as signaling molecules to activate pro-inflammatory pathways like NF-κB, leading to the production of cytokines such as TNF-α and various interleukins (ILs).[4][21][22].

The thiol group (-SH) in mercaptobenzoic acids is a potent ROS scavenger.[2][3]. It can donate a hydrogen atom to neutralize free radicals, thereby terminating the damaging chain reactions. This reduction of oxidative stress prevents the activation of ROS-mediated inflammatory signaling pathways, leading to decreased production of pro-inflammatory cytokines.[2][4]. Some hydroxybenzoic acid derivatives have also been shown to directly inhibit the NLRP3 inflammasome, a key component of the innate immune response that drives the release of IL-1β.[18].

Caption: Mercaptobenzoic acids inhibit inflammation by neutralizing ROS.

Experimental Protocol: In Vitro Anti-Inflammatory Screening (LPS-Stimulated Cytokine Release)

A well-established in vitro model for screening anti-inflammatory compounds involves stimulating monocytic or macrophage cell lines with lipopolysaccharide (LPS) and measuring the subsequent release of pro-inflammatory cytokines.[23].

Causality: LPS is a component of the outer membrane of Gram-negative bacteria and a potent activator of immune cells like monocytes (e.g., the THP-1 cell line). Upon stimulation, these cells release a cascade of inflammatory mediators, most notably Tumor Necrosis Factor-alpha (TNF-α).[23]. An effective anti-inflammatory compound will inhibit this LPS-induced TNF-α release.

Step-by-Step Methodology:

-

Cell Culture: Culture THP-1 human monocytic cells in appropriate medium. For differentiation into a macrophage-like state, treat cells with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours, followed by a rest period in PMA-free medium.

-

Compound Pre-treatment: Seed the differentiated THP-1 cells in 24-well plates. Pre-treat the cells with various non-toxic concentrations of the substituted mercaptobenzoic acid for 1-2 hours.

-

LPS Stimulation: After pre-treatment, stimulate the cells by adding LPS to a final concentration of 100 ng/mL to 1 µg/mL.[23]. Include an unstimulated control (no LPS) and a stimulated control (LPS with vehicle).

-

Incubation: Incubate the plates for a period of 4 to 24 hours at 37°C. A 4-hour incubation is often sufficient for maximum TNF-α secretion.[23].

-

Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the cell culture supernatant.

-

Cytokine Quantification (ELISA): Quantify the concentration of TNF-α (or other cytokines like IL-1β and IL-6) in the collected supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit. Follow the manufacturer's instructions precisely.

-

Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration compared to the stimulated (LPS only) control. This provides a quantitative measure of the compound's anti-inflammatory activity.

Part 3: Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[24]. The unique reactivity of the thiol group makes mercaptobenzoic acid derivatives attractive candidates for antimicrobial drug development.[25][26][27].

Core Mechanism: Disruption of Microbial Processes

While the exact mechanisms for mercaptobenzoic acids are still under broad investigation, the activity of thiol-containing drugs often relates to their ability to interact with microbial proteins. The thiol group can cleave essential disulfide bridges in microbial enzymes or structural proteins, leading to a loss of function.[4]. This disruption of critical cellular machinery can inhibit growth or lead to cell death. Additionally, the inherent antioxidant or pro-oxidant balance shift caused by these compounds can create a hostile intracellular environment for microbes.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[28][29]. The MIC is defined as the lowest concentration of a drug that visibly inhibits the growth of a microorganism.[30].

Causality: This method systematically exposes a standardized inoculum of bacteria to serial twofold dilutions of the test compound in a liquid growth medium. After incubation, microbial growth is assessed visually or spectrophotometrically. The lack of turbidity (cloudiness) in a well indicates that the compound concentration was sufficient to inhibit microbial growth.[29].

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the test compound and perform serial twofold dilutions in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria). This will create a gradient of compound concentrations across the plate.

-